molecular formula C15H24 B1681110 (+/-)-beta-Elemene CAS No. 33880-83-0

(+/-)-beta-Elemene

Cat. No.: B1681110
CAS No.: 33880-83-0
M. Wt: 204.35 g/mol
InChI Key: OPFTUNCRGUEPRZ-YMAMQOFZSA-N
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Description

It has a molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol . This compound is known for its diverse biological activities and has been the subject of extensive research in recent years.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-beta-Elemene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) via enzyme-catalyzed reactions. This method typically employs sesquiterpene synthases, which facilitate the formation of the cyclohexane ring structure .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plants belonging to the Zingiberaceae family. The extraction process usually includes steam distillation followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(+/-)-beta-Elemene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

(+/-)-beta-Elemene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-beta-Elemene involves its interaction with various molecular targets and pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, it can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-beta-Elemene stands out due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its unique structure allows for selective binding to certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

33880-83-0

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13?,14?,15-/m1/s1

InChI Key

OPFTUNCRGUEPRZ-YMAMQOFZSA-N

Isomeric SMILES

CC(=C)C1CC[C@@](C(C1)C(=C)C)(C)C=C

SMILES

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C

Canonical SMILES

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C

Appearance

Solid powder

33880-83-0
515-13-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ß-Elemene;  ß Elemene;  beta Elemene;  beta-Elemene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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